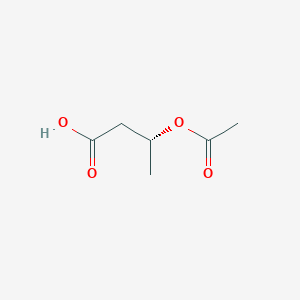
(3R)-3-(Acetyloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-3-Acetoxybutyric acid is an organic compound with the molecular formula C6H10O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-(-)-3-Acetoxybutyric acid can be synthesized through several methods. One common approach involves the esterification of ®-(-)-3-hydroxybutyric acid with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically proceeds as follows: [ \text{®-(-)-3-Hydroxybutyric acid} + \text{Acetic anhydride} \rightarrow \text{®-(-)-3-Acetoxybutyric acid} + \text{Acetic acid} ]
Industrial Production Methods: Industrial production of ®-(-)-3-acetoxybutyric acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(-)-3-Acetoxybutyric acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-(-)-3-hydroxybutyric acid and acetic acid.
Oxidation: The compound can be oxidized to produce acetoacetic acid.
Reduction: Reduction of the ester group can lead to the formation of ®-(-)-3-hydroxybutyric acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Hydrolysis: ®-(-)-3-Hydroxybutyric acid and acetic acid.
Oxidation: Acetoacetic acid.
Reduction: ®-(-)-3-Hydroxybutyric acid.
Wissenschaftliche Forschungsanwendungen
®-(-)-3-Acetoxybutyric acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the context of ketone body metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of ®-(-)-3-acetoxybutyric acid involves its conversion to ®-(-)-3-hydroxybutyric acid in the body. This conversion is catalyzed by esterases. The resulting ®-(-)-3-hydroxybutyric acid can then enter metabolic pathways, such as the citric acid cycle, where it serves as an energy source. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-3-Acetoxybutyric acid: The enantiomer of ®-(-)-3-acetoxybutyric acid, with similar chemical properties but different biological activity.
®-(-)-3-Hydroxybutyric acid: The hydrolysis product of ®-(-)-3-acetoxybutyric acid, involved in similar metabolic pathways.
Acetoacetic acid: An oxidation product, also a key intermediate in ketone body metabolism.
Uniqueness: ®-(-)-3-Acetoxybutyric acid is unique due to its chiral nature and its role as a precursor to ®-(-)-3-hydroxybutyric acid. Its specific stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions.
Eigenschaften
CAS-Nummer |
52020-45-8 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(3R)-3-acetyloxybutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
RVBYGWWJLVDBHM-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)OC(=O)C |
Kanonische SMILES |
CC(CC(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


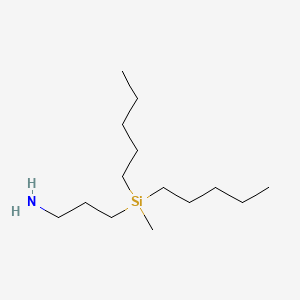
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
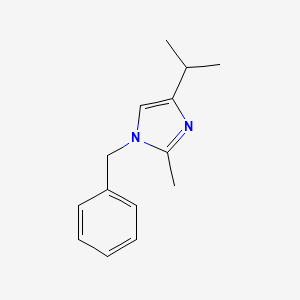
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)

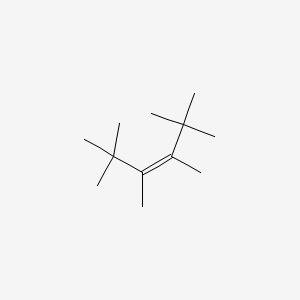
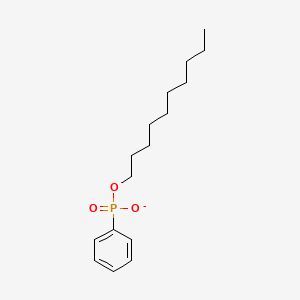
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)



